Butylamine, N-benzylidene-

Übersicht

Beschreibung

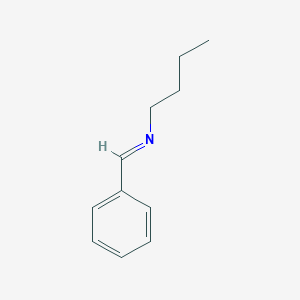

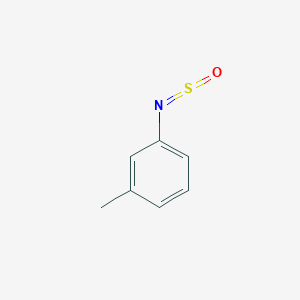

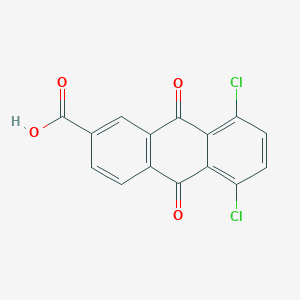

“Butylamine, N-benzylidene-” is a chemical compound with the molecular formula C11H15N . It is also known as “n-benzylidene tert-butylamine” and has an average mass of 161.243 Da . It is used as a protected amine and aids in the oxidation to the corresponding hydroxylamine and nitrone .

Synthesis Analysis

The synthesis of “Butylamine, N-benzylidene-” from benzylamine has been performed in the presence of iron-containing catalysts with a yield of 92–96%. The reaction proceeds in tetrachloromethane at 80–85°C over 8 hours . Another method involves the selective aerobic oxidation of benzylamine to N, N -benzylidenebenzylamine using a bismuth ellagate (Bi-ellagate) metal–organic framework (MOF) under simulated visible light irradiation .Molecular Structure Analysis

The molecular structure of “Butylamine, N-benzylidene-” is represented by the formula C11H15N . The average mass is 161.243 Da and the monoisotopic mass is 161.120453 Da .Chemical Reactions Analysis

The frustrated Lewis pair (FLP)-catalyzed hydrogenation and deuteration of N-benzylidene-tert-butylamine was kinetically investigated using three boranes . Another study reported the photocatalytic performance of Bi-ellagate for the first time, which exhibits a band gap value of 2.62 eV, endowing it with a high photocatalytic activity under visible light irradiation .Physical And Chemical Properties Analysis

The physical and chemical properties of “Butylamine, N-benzylidene-” include a boiling point of 112-113 °C (Press: 14 Torr) and a density of 0.906 g/cm3 (Temp: 24 °C) . The molecular formula is C11H15N, and it has an average mass of 161.243 Da and a monoisotopic mass of 161.120453 Da .Wissenschaftliche Forschungsanwendungen

Schiff Base Reactions

N-butyl-1-phenylmethanimine is used in Schiff base reactions involving benzaldehyde and n-butylamine. The reaction is carried out at different temperatures with the elimination of the water produced during the process by the pervaporation (PV) technique. The yield obtained from the Schiff base reaction occurring without assistance by PV varied from 58 to 84 wt% when the temperature changed from 5 to 45 °C. On the other hand, when the PV process was used to eliminate water from this reaction mixture, the yield went from 90.4 to 98.6% by weight in this same temperature order .

[3 + 2] Cycloaddition Reactions

The mechanism and regioselectivity of [3 + 2] cycloaddition (32CA) reactions of N-methyl-1-phenylmethanimine oxide nitrone 1 and bicyclopropylidene 2 are analyzed using molecular electron density theory (MEDT) at the B3LYP/6–311 + + G(d,p) level .

Electrochemically Promoted Oxidative Coupling

N-benzylidenebutylamine is used in the electrochemically promoted oxidative coupling of benzylamine. The desired product N-benzylidenebutylamine was ease in large-scale production and 0.64 g (64% yield) sample can be readily produced in a batch experiment on a lab scale .

Photocatalytic Coupling

N-benzylidenebutylamine shows excellent photocatalytic activity for the high-efficiency conversion of benzylamine (BA) to N-benzylidene benzylamine (NBBA) with air pressure at a normal temperature under visible light irradiation .

Spin-trapping

N-Benzylidene-t-butylamine oxide (PBN), N-benzylideneaniline oxide (DPN), and 2,3,5,6-tetraraethylnitrosobenzene (ND) trap phenyl radicals in a relative rate .

Direct Synthesis

A direct synthesis of N-benzylidenebenzylamine from benzylamine in the presence of iron-containing catalysts was performed with the 92–96% yield. The reaction proceeds in tetrachloromethane at 80–85 о С over 8 h .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of “Butylamine, N-benzylidene-” could involve exploring its photocatalytic applications. For instance, a study has shown that the Bi-ellagate photocatalyst was recovered and reused four times without any significant loss in its activity, which provides an eco-friendly, low-cost, recyclable, and efficient photocatalyst for potential photocatalytic applications . Another study synthesized N-Benzylideneaniline based on the Schiff base reaction using Kinnow peel powder as a green catalyst .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been found to interact with various biological targets, influencing their function and leading to various downstream effects .

Mode of Action

It’s known that the compound is involved in schiff base reactions, where it reacts with other compounds to form imines . This reaction is influenced by various factors, including temperature and the presence of water .

Biochemical Pathways

It’s known that the compound is involved in schiff base reactions, which are crucial in various biochemical processes .

Result of Action

It’s known that the compound can react with other compounds to form imines, which can have various effects depending on the specific reaction and conditions .

Action Environment

The action of N-butyl-1-phenylmethanimine is influenced by various environmental factors. For instance, the yield of imine obtained from the Schiff base reaction involving N-butyl-1-phenylmethanimine varies with temperature and the presence of water . The yield can be improved by using a pervaporation technique to eliminate water from the reaction mixture .

Eigenschaften

IUPAC Name |

N-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUISXJUXDNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304443 | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butylamine, N-benzylidene- | |

CAS RN |

1077-18-5 | |

| Record name | Butylbenzylideneamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can you provide insight into the structural characterization of N-butyl-1-phenylmethanimine, particularly regarding its conformation and how it was determined?

A1: While the provided research doesn't delve into the specifics of N-butyl-1-phenylmethanimine's conformation, it does offer insight into the conformational analysis of its diastereomeric precursor molecules, N,N'-dibutyl-alpha,alpha'-diphenylethylenediamine. [] Through reactions with formaldehyde, carbon disulfide, and analysis via infrared spectroscopy, researchers were able to distinguish between meso and dl isomers and determine their respective constellations. [] This type of analysis, coupled with additional techniques like NMR spectroscopy and X-ray crystallography, can provide valuable information about the three-dimensional structure and conformational preferences of similar imine compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)